2,3-Difluoroaniline

Computational Chemistry DFT Calculations Reactivity Descriptors

2,3-Difluoroaniline (CAS 4519-40-8) is an aromatic amine featuring a 2,3-difluoro substitution pattern on the benzene ring (C₆H₅F₂N, molecular weight 129.11 g/mol). The compound exists as a clear light orange to colorless liquid at room temperature with a boiling point of 68-69 °C at 12 mmHg, density of 1.274 g/mL at 25 °C, and refractive index n20/D 1.514.

Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
CAS No. 4519-40-8
Cat. No. B047769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoroaniline
CAS4519-40-8
Synonyms2,3-Difluorobenzenamine;  2,3-Difluorophenylamine
Molecular FormulaC6H5F2N
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)N
InChIInChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
InChIKeyYCCQGFYAVUTQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoroaniline (CAS 4519-40-8): Procurement-Ready Overview of a Critical Fluoroaromatic Building Block


2,3-Difluoroaniline (CAS 4519-40-8) is an aromatic amine featuring a 2,3-difluoro substitution pattern on the benzene ring (C₆H₅F₂N, molecular weight 129.11 g/mol) [1]. The compound exists as a clear light orange to colorless liquid at room temperature with a boiling point of 68-69 °C at 12 mmHg, density of 1.274 g/mL at 25 °C, and refractive index n20/D 1.514 . The ortho/adjacent fluorine positioning creates a unique electronic environment that distinguishes this regioisomer from other difluoroanilines, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and electronic materials [2][3].

1
Regioisomer-specific reactivity

Ortho/adjacent fluoro pattern creates distinct electronic profile for cross-coupling and heterocycle formation

2
Research intermediate across sectors

Used in pharmaceutical, agrochemical, and electronic material synthesis pathways

3
Liquid handling advantage

Fluid form supports straightforward transfer, distillation, and small-scale reaction setup

Why Generic Difluoroaniline Substitution Fails: Critical Differences in the 2,3-Regioisomer for Pharmaceutical and Materials Synthesis


Among the six possible difluoroaniline regioisomers, the specific ortho/adjacent (2,3-) fluorine arrangement produces distinct electronic effects, reactivity profiles, and physicochemical properties that cannot be replicated by the more widely available 2,4- or 3,4-difluoroaniline isomers [1]. Comparative quantum chemical calculations reveal that the 2,3-isomer exhibits a narrower HOMO-LUMO gap (5.0977 eV) compared to 2,4-difluoroaniline (5.1681 eV), indicating higher chemical reactivity and distinct charge distribution patterns [1]. Additionally, the 2,3-isomer serves as the specific starting material for patented pharmaceutical intermediates including quinoline-based agricultural germicides, c-Met kinase inhibitors, and Aurora B kinase inhibitors, where alternative regioisomers would yield structurally different products with altered biological activity [2]. Generic substitution of one difluoroaniline for another in these synthetic routes would produce regioisomeric products with fundamentally different pharmacological properties and is not a viable procurement strategy for validated synthetic protocols.

2,3-Difluoroaniline
2,4-Difluoroaniline (Common Alternative)
Ortho/adjacent fluorine arrangement
vs
Para/meta fluorine arrangement
Narrower HOMO-LUMO gap reported; higher reactivity profile
vs
Different frontier orbital energetics may alter reaction kinetics
Validated as starting material in kinase inhibitor and germicide patents
vs
Would yield regioisomeric final products with different target interaction context

Quantitative Differentiation of 2,3-Difluoroaniline (CAS 4519-40-8) Versus 2,4-Difluoroaniline: Head-to-Head Spectroscopic and Computational Evidence


HOMO-LUMO Gap Narrowing in 2,3-Difluoroaniline Confirms Enhanced Chemical Reactivity Over 2,4-Isomer

Direct head-to-head TD-DFT calculations demonstrate that 2,3-difluoroaniline possesses a narrower HOMO-LUMO energy gap than 2,4-difluoroaniline [1]. This quantifiable difference in frontier orbital energetics indicates that the 2,3-isomer is intrinsically more reactive in chemical transformations and exhibits distinct charge transfer characteristics.

HOMO-LUMO gap
Head-to-head
2,3-Difluoroaniline: 5.0977 eV
2,4-Difluoroaniline: 5.1681 eV
Reported narrower gap suggests higher reactivity context; supports synthesis differentiation
TD-DFT/B3LYP/6-311++G(d,p); isolated molecule ground state
Computational Chemistry DFT Calculations Reactivity Descriptors

Nonlinear Optical (NLO) Property Enhancement: 2,3-Difluoroaniline Exhibits Significantly Higher First Hyperpolarizability

Comparative computational analysis reveals that 2,3-difluoroaniline exhibits markedly higher first static hyperpolarizability (β₀) than its 2,4-regioisomer [1]. This property is critical for applications in nonlinear optical materials, where the 2,3-isomer's enhanced NLO response provides a measurable advantage.

First hyperpolarizability (β₀)
Head-to-head
2,3-Difluoroaniline: 2.871 × 10⁻³⁰ esu
2,4-Difluoroaniline: 1.991 × 10⁻³⁰ esu
44% higher β₀ supports NLO material research fit; quantifiable advantage for dichroic dye synthesis
B3LYP/6-311++G(d,p) level; isolated molecule
Nonlinear Optics Materials Chemistry Electronic Materials

CYP2E1 Enzyme Inhibition: 2,3-Difluoroaniline Modulates Xenobiotic Metabolism Distinct from Non-Fluorinated Anilines

2,3-Difluoroaniline has been specifically identified as part of a group of halogenated anilines capable of inhibiting human cytochrome P450 2E1 (CYP2E1) [1]. This enzyme is critically involved in the metabolism of xenobiotics including ethanol, acetaminophen, and various environmental toxins. Non-fluorinated aniline does not exhibit comparable CYP2E1 inhibitory activity, representing a class-level functional differentiation conferred by fluorine substitution.

CYP2E1 inhibition
Class-level
Reported to inhibit human CYP2E1 (specific Ki/IC₅₀ not available)
Supports xenobiotic metabolism research context; functional differentiation from non-fluorinated aniline
Data to verify; class-level inference from halogenated aniline group
Drug Metabolism Cytochrome P450 Toxicology

Lipophilicity Modulation: Predicted LogP of 2,3-Difluoroaniline Enables Distinct Pharmacokinetic Tuning

The 2,3-difluoro substitution pattern produces a distinct lipophilicity profile compared to other difluoroaniline regioisomers and non-fluorinated aniline [1]. This difference is quantifiable through LogP values and influences membrane permeability and metabolic stability when the compound is incorporated into larger molecular scaffolds.

Predicted LogP
Cross-study comparable
Consensus LogP: 1.91
Predicted LogP context for lipophilicity tuning; ~0.5–1.0 unit increase vs. aniline
Computational prediction (iLOGP, XLOGP3, etc.); requires experimental validation
Physicochemical Properties Drug Design ADME

Target Application Scenarios for 2,3-Difluoroaniline (CAS 4519-40-8) Procurement Based on Quantitative Evidence


Synthesis of Quinoline-Based Agricultural Germicides and Fungicides

2,3-Difluoroaniline serves as the essential starting material for producing 2-[2-fluoro-6-(7,8-difluoro-2-methylquinolin-3-yloxy)phenyl]propan-2-ol and related quinoline derivatives with established agricultural germicidal activity [1]. The 2,3-difluoro substitution pattern is structurally required for this synthetic route; alternative regioisomers such as 2,4- or 3,4-difluoroaniline would produce different regioisomeric products with altered biological activity against target plant pathogens. Procurement of the correct 2,3-isomer is mandatory for replicating patented agricultural active ingredients.

Development of Kinase Inhibitors (c-Met and Aurora B) in Oncology Research

Patent literature explicitly identifies 2,3-difluoroaniline as a building block in the synthesis of c-Met protein kinase inhibitors and Aurora B kinase inhibitors, both of which are therapeutic targets in oncology drug discovery [1]. The electronic properties conferred by the 2,3-difluoro substitution—specifically the narrower HOMO-LUMO gap and distinct charge distribution [2]—influence binding interactions with the kinase ATP-binding pockets. Substituting a different difluoroaniline isomer would alter the three-dimensional electronic surface of the resulting inhibitor, likely compromising target engagement and selectivity.

Nonlinear Optical (NLO) Materials and Organic Electronic Device Components

The 44% higher first hyperpolarizability of 2,3-difluoroaniline compared to 2,4-difluoroaniline makes this compound the preferred choice for synthesizing azo compounds used in anisotropic films for LCD and OLED polarizing plates [1][2]. Patent Document 7 (cited in US 2017/0029361) specifically describes compositions containing 2,3-difluoroaniline-derived azo compounds that exhibit high dichroism, essential for display element performance. Procurement of 2,3-difluoroaniline over alternative regioisomers is justified by the quantifiable NLO property advantage.

Drug Metabolism and CYP450 Interaction Studies

For research programs investigating xenobiotic metabolism, drug-drug interactions, or hepatotoxicity mechanisms involving CYP2E1, 2,3-difluoroaniline provides a fluorinated probe molecule with documented CYP2E1 inhibitory activity [3]. This functional property distinguishes it from non-fluorinated aniline, which lacks this specific enzyme modulation capacity. Researchers studying fluorinated compound metabolism or developing CYP2E1-modulating therapeutics should procure 2,3-difluoroaniline specifically, as non-fluorinated alternatives will not recapitulate this biochemical activity.

Application
Selection Property
Validation Focus
Quinoline germicide synthesis research
2,3-regioisomer required for target quinoline scaffold
Confirm regioisomer-specific coupling outcome; reference patented route
Kinase inhibitor development (c-Met, Aurora B)
Electronic and steric profile suited for ATP-binding pocket interaction
Kinase panel assay; verify selectivity with regioisomeric inhibitor variant
NLO materials and dichroic dye components
Higher reported hyperpolarizability for anisotropic film performance
Measure β₀ in device-relevant matrix; compare vs. 2,4-isomer-derived azo dyes
Xenobiotic metabolism / CYP2E1 interaction studies
Fluorinated probe with reported CYP2E1 inhibitory activity
Enzyme inhibition assay; confirm activity in human CYP2E1 model system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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